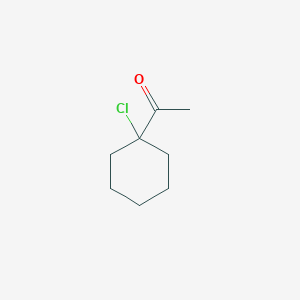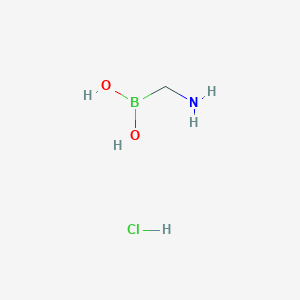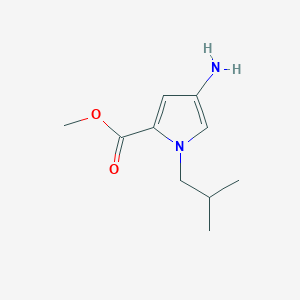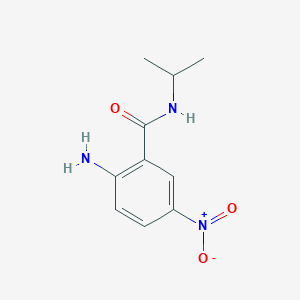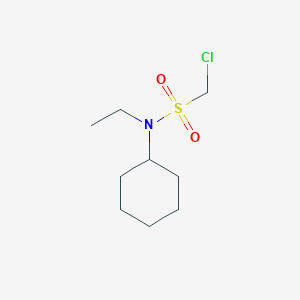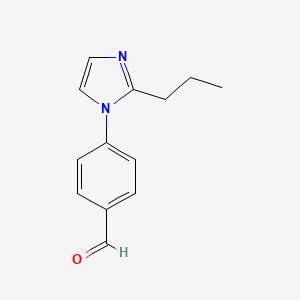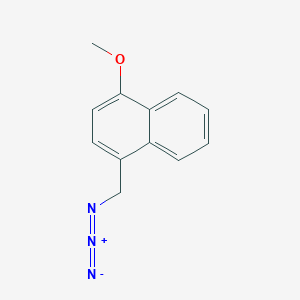
1-(Azidomethyl)-4-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-4-methoxynaphthalene is an organic compound characterized by the presence of an azide group attached to a naphthalene ring substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-methoxynaphthalene typically involves the nucleophilic substitution of a halomethyl derivative of 4-methoxynaphthalene with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of triazoles.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, particularly triazoles, which are valuable in medicinal chemistry.
Biology: Employed in bioorthogonal labeling techniques, allowing for the specific tagging of biomolecules without interfering with biological processes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive azide group.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-4-methoxynaphthalene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways or enhance the properties of materials in which the compound is incorporated.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity but different structural features.
1-(Azidoethyl)-5H-tetrazole: Similar in reactivity but with an ethyl group instead of a methoxy group.
1-(Azidopropyl)-5H-tetrazole: Similar in reactivity but with a propyl group.
Uniqueness: 1-(Azidomethyl)-4-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electronic effects of the methoxy group are beneficial.
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(azidomethyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9(8-14-15-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
UANANXZLYMELFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
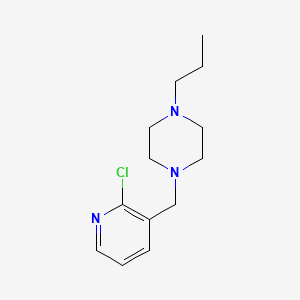

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
